Succinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol, ethyl ether, acetone, methanol; slightly soluble in deuterated dimethyl formamide; insoluble in toluene, benzene.

1 g sol in: 13 ml cold water; 1 ml boiling water; 18.5 ml alcohol; 6.3 ml methanol; 36 ml acetone; 20 ml glycerol; 113 ml ether

Practically insol in carbon disulfide, carbon tetrachloride, petroleum ether

IN 100 ML SOLVENT @ 25 °C: 9.0 G IN ETHANOL, 0.66 G IN ETHER, 0.02 G IN CHLOROFORM

In water, 8.32X10+4 mg/L @ 25 °C

83.2 mg/mL

Synonyms

Canonical SMILES

Succinic acid, a four-carbon dicarboxylic acid, plays a vital role in cellular metabolism as an intermediate in the tricarboxylic acid cycle (TCA cycle) also known as the Krebs cycle [National Institutes of Health, ]. It is a platform molecule with diverse applications in various scientific research fields, including:

Bio-based chemical production:

- Renewable feedstock: Succinic acid can be produced from renewable sources like sugar, lignocellulose, and organic waste through fermentation by microorganisms [National Center for Biotechnology Information, ]. This bio-based production method offers a sustainable alternative to traditional petroleum-derived chemicals.

- Platform molecule: Succinic acid serves as a building block for various chemicals like bio-based polyethylene, polybutylene succinate (PBS), and 1,4-butanediol (BDO) [National Center for Biotechnology Information, ]. These bio-based alternatives are gaining interest due to their potential environmental benefits.

Biomedical applications:

- Cellular metabolism research: Succinic acid plays a crucial role in cellular energy production and is involved in various metabolic pathways. Studying its function helps researchers understand fundamental cellular processes and develop new therapeutic strategies [National Center for Biotechnology Information, ].

Environmental research:

- Bioremediation: Certain bacteria can utilize succinic acid to degrade environmental pollutants, making it a potential tool for bioremediation efforts [National Center for Biotechnology Information, ].

Material science research:

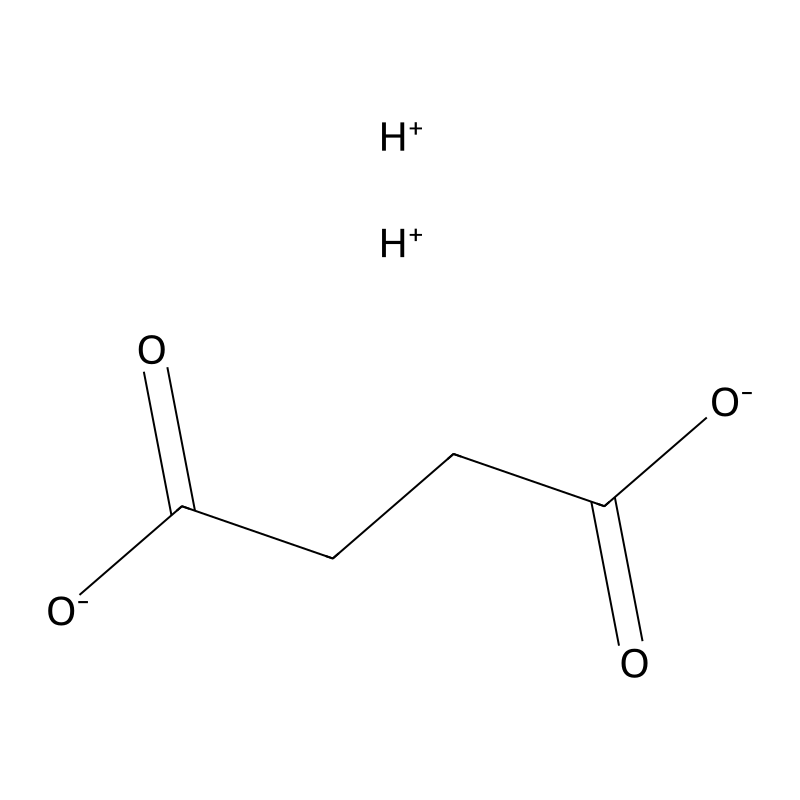

Succinic acid, also known as butanedioic acid, is a dicarboxylic acid with the molecular formula . It appears as a colorless crystalline solid, soluble in water, with a melting point ranging from 185 to 187 °C (365 to 369 °F) . This compound is naturally occurring and can be found in various plant and animal tissues, as well as in amber, from which it was first isolated in 1546 by Georgius Agricola through the dry distillation of amber . Succinic acid plays a critical role in intermediary metabolism, particularly within the tricarboxylic acid cycle (also known as the citric acid cycle), which is essential for energy production in living organisms .

- Skin and Eye Irritation: Direct contact with succinic acid can cause redness, itching, and burning.

- Respiratory Irritation: Inhalation of succinic acid dust can irritate the respiratory tract, causing coughing and shortness of breath.

- Oxidation: Succinic acid can be oxidized to fumaric acid.

- Esterification: It reacts with alcohols to form esters.

- Condensation: Succinic acid can condense with aldehydes and ketones to produce unsaturated diacids .

- Hydration/Dehydration: It can undergo hydration and dehydration processes .

Additionally, succinic acid reacts exothermically with bases and can produce hydrogen gas when reacting with active metals .

Succinic acid is significant in biological systems. It serves as a substrate for succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, facilitating electron transfer from succinate to ubiquinone . Moreover, it has been shown to help mitigate hangover symptoms by promoting the breakdown of acetaldehyde, a toxic byproduct of alcohol metabolism . In terms of pharmacological activity, succinic acid has been recognized for its potential roles in various metabolic pathways and its applications in health supplements.

Succinic acid can be synthesized through several methods:

- Catalytic Hydrogenation: The most common industrial method involves the catalytic hydrogenation of maleic acid or its anhydride .

- Microbial Fermentation: Anaerobic fermentation processes using microorganisms such as Escherichia coli and Acinetobacter succinogenes are also employed to produce succinic acid from glucose or other substrates .

- Chemical Conversion: Alternative methods include the conversion of butane or benzene derivatives into succinic acid through chemical processes .

Succinic acid has diverse applications across various industries:

- Pharmaceuticals: Used as an intermediate in drug synthesis.

- Food Industry: Acts as a flavoring agent and food additive due to its generally recognized as safe status by the FDA .

- Polymers and Plastics: Serves as a building block for biodegradable plastics and other polymer products.

- Agriculture: Utilized in fertilizers and soil conditioners.

- Cosmetics and Personal Care: Employed in formulations for its moisturizing properties .

Research has indicated that succinic acid interacts with various biological systems. For instance, it plays a role in cellular respiration and energy production through its involvement in the tricarboxylic acid cycle. Additionally, studies have shown that succinic acid can influence metabolic pathways related to energy homeostasis and may have implications for conditions such as obesity and diabetes .

Several compounds share structural similarities with succinic acid. Below is a comparison highlighting their uniqueness:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Fumaric Acid | Unsaturated dicarboxylic acid; involved in metabolism. | |

| Maleic Acid | Unsaturated; used primarily in the synthesis of polymers. | |

| Adipic Acid | A six-carbon dicarboxylic acid; used in nylon production. | |

| Glutaric Acid | Five-carbon dicarboxylic acid; used in plasticizers. |

Succinic acid is unique due to its symmetrical structure and its role as both a metabolic intermediate and a versatile chemical building block. Its dual functionality in biological systems and industrial applications sets it apart from other similar compounds .

Physical Description

Other Solid; Liquid; Dry Powder; Dry Powder, Liquid; Liquid, Other Solid

Colourless or white, odourless crystals

Colorless odorless solid; [Hawley] White odorless solid; [HSDB] White fine crystals and fragments; [MSDSonline]

Solid

Color/Form

Triclinic or monoclinic prisms

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

235 °C

Flash Point

Heavy Atom Count

Taste

TART TASTE; PURE AQ SOLN ARE SLIGHTLY BITTER & TASTE BUILD UP IS SLOW

Density

1.572 @ 25 °C/4 °C

BULK DENSITY: 55 LB/CU FT; NONHYGROSCOPIC

LogP

-0.59 (LogP)

-0.59

log Kow = -0.59

Odor

Decomposition

Appearance

Melting Point

185,0-190,0 °C

188 °C

185 - 188 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 78 of 2344 companies. For more detailed information, please visit ECHA C&L website;

Of the 20 notification(s) provided by 2266 of 2344 companies with hazard statement code(s):;

H318 (82.74%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (15.98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Mechanism of Action

Vapor Pressure

1.91X10-7 mm Hg @ 25 °C /extrapolated/

Pictograms

Corrosive;Irritant

Impurities

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Succinic acid can be converted into fumaric acid by oxidation via succinate dehydrogenase.

Wikipedia

Disulfiram

Use Classification

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Buffering

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

1,4-Butanediol can be oxidized to succinic acid in several ways: (1) with O2 in an aqueous solution of an alkaline-earth hydroxide at 90-110 °C in the presence of Pd-C; (2) by ozonolysis in aqueous acetic acid; or (3) by reaction with N2O4 at low temperature.

Succinic acid can ... be obtained by phase-transfer-catalyzed reaction of 2-haloacetates, electrolytic dimerization of bromoacetic acid or ester, oxidation of 3-cyanopropanal, and fermentation of n-alkanes.

Succinic acid is derived from fermentation of ammonium tartrate.

General Manufacturing Information

Textiles, apparel, and leather manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Miscellaneous Manufacturing

Plastics Material and Resin Manufacturing

Utilities

Plastics Product Manufacturing

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Not Known or Reasonably Ascertainable

Services

All Other Basic Organic Chemical Manufacturing

Butanedioic acid: ACTIVE

Analytic Laboratory Methods

Method: AOAC 948.14; Procedure: ether extraction method; Analyte: succinic acid; Matrix: eggs; Detection Level: not provided.[

Storage Conditions

Dates

Vincent et al. Enzymatic catalysis on conducting graphite particles Nature Chemical Biology, doi: 10.1038/NChemBio.2007.47, published online 11 November 2007. http://www.nature.com/naturechemicalbiology

Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology

Horie et al. Discovery of proteinaceous N-modification in lysine biosynthesis of Thermus thermophilus Nature Chemical Biology, doi: 10.1038/nchembio.198, published online 20 July 2009 http://www.nature.com/naturechemicalbiology

Hsiao et al. Automatic policing of biochemical annotations using genomic correlations. Nature Chemical Biology, doi: 10.1038/nchembio.266, published online 22 November 2009 http://www.nature.com/naturechemicalbiology